Ethyl 5-hydroxypyrimidine-2-carboxylate CAS 1240622-58-5
Ethyl 5-hydroxypyrimidine-2-carboxylate CAS 1240622-58-5
An In-Depth Technical Guide to Ethyl 5-Hydroxypyrimidine-2-carboxylate (CAS 1240622-58-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Core and a Novel Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of countless therapeutic agents and natural products, most notably the nucleobases uracil, thymine, and cytosine.[1][2] Its unique electronic properties and versatile substitution patterns have made it a "privileged structure" in drug discovery, yielding compounds with a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2]
This guide focuses on Ethyl 5-hydroxypyrimidine-2-carboxylate (CAS 1240622-58-5), a specific derivative that, despite its structural simplicity, remains a relatively unexplored entity in the scientific literature. Its strategic placement of a hydroxyl group (a key hydrogen bond donor/acceptor) and an ethyl carboxylate group (a versatile synthetic handle) on the π-deficient pyrimidine core makes it a highly attractive scaffold for the synthesis of novel compound libraries.
This document serves as a technical primer, synthesizing established principles of pyrimidine chemistry to provide a predictive and practical guide to the synthesis, reactivity, and potential applications of this promising, yet under-documented, molecule.
Section 1: Molecular Structure and Physicochemical Properties
The foundational characteristics of Ethyl 5-hydroxypyrimidine-2-carboxylate dictate its behavior in both chemical and biological systems.
Chemical Structure and Tautomerism
The nominal structure features a hydroxyl group at the C5 position. However, like many hydroxypyrimidines, it can exist in equilibrium with its keto tautomers (pyrimidinones).[3][4][5][6] While 2- and 4-hydroxypyrimidines often favor the keto (amide) form, especially in polar solvents, the 5-hydroxy isomer's tautomerism is more nuanced. The aromatic hydroxy form is expected to be a significant, if not predominant, species in non-polar environments. This equilibrium is critical, as the different tautomers present distinct reactive profiles and hydrogen bonding patterns.
Caption: Chemical Structure of the Topic Molecule.
Predicted Physicochemical Properties
As experimental data is scarce, the following properties have been calculated using standard computational models. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Predicted Value | Unit |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 | g/mol |
| XLogP3 | 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 |
Section 2: Plausible Synthetic Strategies
Retrosynthetic Analysis
A common and powerful method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment like an amidine.[7][8] A plausible retrosynthesis is shown below. This approach disconnects the target molecule into a protected hydroxymalonaldehyde derivative and a carboxamidine, which are more accessible starting materials.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol via Functional Group Interconversion
A more direct and literature-supported approach adapts the synthesis of 5-hydroxypyrimidine-2-carboxylic acid.[9] This pathway begins with a commercially available starting material and introduces the required functional groups sequentially. The key steps involve nucleophilic aromatic substitution to install a protected hydroxyl group, followed by hydrolysis of a nitrile to the carboxylic acid, and a final esterification.
Workflow: Synthesis via Nitrile Hydrolysis and Esterification
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol:
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Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine
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Rationale: The hydroxyl group is introduced via its protected benzyl ether form to prevent side reactions in subsequent steps. A copper-catalyzed Ullmann-type coupling is an effective method for this transformation, as demonstrated in related syntheses.[9]
-
Procedure: To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) and benzyl alcohol (1.2 eq) in toluene, add cesium carbonate (2.0 eq), cuprous iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
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Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring by TLC for the consumption of starting material.
-
After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.
-
-
Step 2: Synthesis of 5-Benzyloxy-2-pyrimidinecarboxylic Acid
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Rationale: The nitrile at the C2 position is a stable precursor to the carboxylic acid. Strong basic hydrolysis is a standard and effective method for this conversion.
-
Procedure: Dissolve 5-benzyloxy-2-cyanopyrimidine (1.0 eq) in a mixture of ethanol and water (1:1).
-
Add potassium hydroxide (4.0 eq) and heat the mixture to reflux (approx. 100 °C) for 3-5 hours.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid.
-
-
Step 3: Synthesis of Ethyl 5-(benzyloxy)pyrimidine-2-carboxylate
-
Rationale: Standard Fischer esterification provides a straightforward method to convert the carboxylic acid to its ethyl ester.
-
Procedure: Suspend the 5-benzyloxy-2-pyrimidinecarboxylic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product into ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the protected ester.
-
-
Step 4: Synthesis of Ethyl 5-hydroxypyrimidine-2-carboxylate
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Rationale: The benzyl protecting group is readily cleaved under hydrogenolysis conditions, which are typically clean and high-yielding.
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Procedure: Dissolve the ethyl 5-(benzyloxy)pyrimidine-2-carboxylate (1.0 eq) in methanol or ethyl acetate.
-
Add palladium on activated carbon (10% Pd/C, 5-10 mol%).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete reaction.[10]
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final product, Ethyl 5-hydroxypyrimidine-2-carboxylate.
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Section 3: Chemical Reactivity and Derivatization Potential
The molecule's two functional groups—the hydroxyl and the ester—and the activated pyrimidine ring provide multiple handles for chemical modification, making it an excellent scaffold for generating a library of analogues for structure-activity relationship (SAR) studies.
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